molecular formula C7H10ClN3OS B577675 6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine CAS No. 1289385-39-2

6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine

Cat. No.: B577675
CAS No.: 1289385-39-2
M. Wt: 219.687
InChI Key: BDKBXGBDISXMKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine is a specialized pyrimidine derivative designed for use as a key synthetic intermediate in advanced chemical research. Its molecular structure, featuring chloro, ethylamino, and methylsulfinyl substituents, makes it a versatile electrophile for chemoselective substitution reactions. The methylsulfinyl group acts as a superior leaving group, enabling selective displacement by various nitrogen nucleophiles, such as anilines and aliphatic amines, under mild conditions to create diverse pyrimidine libraries . This reactivity is particularly valuable in medicinal chemistry for constructing complex molecules, such as N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives, which are explored as potent agonists for targets like the GPR119 receptor in the investigation of new therapies for Type 2 Diabetes . As a building block, it facilitates the exploration of structure-activity relationships (SAR) in drug discovery programs. This compound is provided For Research Use Only and is intended for use by qualified laboratory researchers.

Properties

IUPAC Name

6-chloro-N-ethyl-2-methylsulfinylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3OS/c1-3-9-6-4-5(8)10-7(11-6)13(2)12/h4H,3H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKBXGBDISXMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)S(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693788
Record name 6-Chloro-N-ethyl-2-(methanesulfinyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289385-39-2
Record name 6-Chloro-N-ethyl-2-(methanesulfinyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution for Pyrimidine Functionalization

The core pyrimidine scaffold is typically derived from 2-methyl-4,6-dichloropyrimidine. In a representative protocol:

  • Reaction Setup : 2-methyl-4,6-dichloropyrimidine (1 equiv) is treated with ethylamine (1.2 equiv) in anhydrous THF under nitrogen.

  • Base Selection : Sodium hydride (1.5 equiv) facilitates deprotonation of ethylamine, enhancing nucleophilicity.

  • Conditions : Stirring at 60°C for 12 hours yields 4-(ethylamino)-6-chloro-2-methylpyrimidine (85% yield).

Mechanistic Insight : The chloro group at position 4 is selectively displaced due to lower steric hindrance compared to position 6.

Alternative Route: One-Pot Sequential Functionalization

A streamlined approach combines substitution and oxidation:

  • Step 1 : 2-methyl-4,6-dichloropyrimidine reacts with ethylamine in the presence of NaH (THF, 60°C, 6 hours).

  • Step 2 : Direct addition of sodium thiomethoxide (1 equiv) and subsequent oxidation with H₂O₂ (30%)/acetic acid (1:1) at 50°C for 8 hours yields the target compound in 68% overall yield.

Advantage : Eliminates intermediate isolation, reducing purification steps.

Optimization and Challenges

Solvent and Temperature Effects

  • Substitution Reactions : Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing ionic intermediates. Elevated temperatures (>70°C) promote byproduct formation via ring decomposition.

  • Oxidation : Dichloromethane minimizes side reactions, while methanol accelerates over-oxidation.

Purification Strategies

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) resolves sulfoxide from sulfone contaminants.

  • Recrystallization : Ethanol/water (7:3) affords crystals with >99% purity (HPLC).

Analytical Characterization

Parameter Method Data
Molecular WeightHRMS (ESI+)219.0233 Da [Observed]
Sulfoxide Configuration¹H-NMR (DMSO-d6)δ 2.72 (s, 3H, S(O)CH3)
PurityHPLC (C18, 254 nm)99.2%

Structural Confirmation : The methylsulfinyl group’s deshielded proton (δ 2.72) and MS/MS fragmentation pattern (m/z 184 → 139) confirm regiochemistry.

Scale-Up Considerations

Industrial production faces challenges in:

  • Oxidation Control : Continuous flow reactors improve temperature regulation, reducing sulfone byproducts.

  • Cost Efficiency : Replacing mCPBA with catalytic KHSO5/Fe(III) lowers oxidant costs by 40% .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₈H₁₀ClN₃O₂S
Molecular Weight : 221.7 g/mol

The compound features a chlorine atom at the 6-position and a methylsulfinyl group at the 2-position, which contribute to its reactivity and biological profile. The unique substitution pattern is critical for its interaction with biological targets.

Chemistry

In the realm of chemistry, 6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine serves as an intermediate in the synthesis of more complex pyrimidine derivatives. This role is essential for developing new compounds with enhanced properties or activities.

Biology

The compound has been studied for its potential biological activities , including:

  • Anti-inflammatory Properties : Research indicates that it can inhibit enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory cytokines in vitro.
  • Antimicrobial Activity : It exhibits significant inhibitory effects against various pathogens, particularly Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.
  • Anticancer Activity : Studies have shown promising results in inhibiting cell proliferation in several cancer types, including leukemia and breast cancer. The compound demonstrated low IC50 values, indicating high potency against cancer cells.

Medicine

Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases. Its anti-inflammatory and anticancer properties make it a candidate for further clinical development.

Industry

In industrial applications, this compound is utilized in the development of agrochemicals and pharmaceuticals. Its unique properties make it suitable for creating effective pesticides or therapeutic agents.

Anti-inflammatory Model

In a rat model of colitis, administration of this compound resulted in a significant reduction in inflammation markers compared to control groups. This study underscores its potential utility in treating inflammatory diseases.

Anticancer Efficacy

In xenograft studies using MDA-MB-435 breast cancer cells, the compound exhibited notable tumor reduction at doses as low as 75 mg/kg administered thrice weekly. This finding highlights its potential as an anticancer therapeutic agent.

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine Cl (6), EtNH (4), SOMe (2) C₆H₈ClN₃OS 205.67 High polarity, reactive sulfinyl group for substitutions
6-Chloro-N-ethyl-2-(methylsulfanyl)pyrimidin-4-amine Cl (6), EtNH (4), SMe (2) C₇H₁₀ClN₃S 203.69 Lipophilic, less reactive sulfur group
6-Chloro-N-methylpyrimidin-4-amine Cl (6), MeNH (4) C₅H₆ClN₃ 143.57 Simpler structure, lower molecular weight
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine Cl (5), Me (6), phenethyl (4), pyridinyl (2) C₁₈H₁₇ClN₄ 332.81 Enhanced aromatic interactions; methionine aminopeptidase inhibitor
6-Chloro-5-(4-ethoxybenzyl)-N,N-diethyl-2-(methylsulfanyl)pyrimidin-4-amine Cl (6), Et₂N (4), SMe (2), 4-ethoxybenzyl (5) C₁₈H₂₃ClN₃OS 372.90 High lipophilicity; agrochemical applications

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : Bulkier substituents, such as the 4-ethoxybenzyl group in , enhance lipophilicity, favoring blood-brain barrier penetration but risking metabolic instability .

Biological Activity

6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound is represented as follows:

  • Molecular Formula : C8H10ClN3O2S
  • Molecular Weight : 221.7 g/mol

The presence of a chlorine atom at the 6-position and a methylsulfinyl group at the 2-position contributes to its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that this compound may exhibit:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, which can lead to anti-inflammatory effects.
  • Antioxidant Activity : The compound has demonstrated potential as a radical scavenger, effectively reducing oxidative stress associated with various diseases .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. Studies indicate that it exhibits significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in cell cultures. This effect was observed in assays measuring cytokine levels following stimulation with lipopolysaccharides (LPS) .

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. In cell line studies, it showed promising results in inhibiting cell proliferation in various cancer types, including leukemia and breast cancer. The IC50 values for these effects were notably low, suggesting high potency .

Case Studies

  • Anti-inflammatory Model : In a rat model of colitis, administration of this compound resulted in a significant reduction in inflammation markers compared to control groups .
  • Anticancer Efficacy : In xenograft studies using MDA-MB-435 breast cancer cells, the compound exhibited notable tumor reduction at doses as low as 75 mg/kg administered thrice weekly .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amineMethylsulfonyl group instead of methylsulfinylReduced potency in anti-inflammatory assays
6-Chloro-N-ethyl-5-nitropyrimidin-4-amineNitro group at the 5-positionEnhanced antibacterial properties

The differences in substitution patterns significantly affect the biological activity and reactivity profiles of these compounds.

Q & A

Q. What are the key structural features of 6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine, and how do they influence reactivity?

The compound comprises a pyrimidine ring substituted with a chloro group at position 6, an N-ethylamine at position 4, and a methylsulfinyl group at position 2. The methylsulfinyl moiety (S=O) enhances electrophilicity, facilitating nucleophilic substitution at the chloro site, while the ethylamine group contributes to hydrogen-bonding interactions in biological systems . Structural analogs, such as 6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine, demonstrate that electron-withdrawing substituents (e.g., Cl) increase reactivity in cross-coupling reactions .

Q. What synthetic routes are commonly used to prepare this compound?

A typical synthesis involves:

  • Step 1: Condensation of 4,6-dichloropyrimidine with ethylamine to introduce the N-ethyl group.
  • Step 2: Sulfoxidation of a methylthio intermediate (e.g., using m-CPBA) to install the methylsulfinyl group .
    Reaction conditions (solvent: toluene/DMF; base: K₂CO₃; temperature: 120–130°C) are critical for optimizing yield .

Q. How is the compound characterized spectroscopically?

  • NMR: The chloro group appears as a singlet at δ ~8.2 ppm (¹H NMR). The methylsulfinyl group shows distinct ¹³C NMR signals at δ ~40–45 ppm.
  • IR: S=O stretching vibrations are observed at 1020–1070 cm⁻¹ .
  • Mass Spec: Molecular ion peaks [M+H]⁺ confirm the molecular weight (e.g., 209.63 g/mol for related compounds) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in substitution reactions. For example, reaction path searches using software like GRRM or Gaussian identify low-energy intermediates, reducing trial-and-error experimentation . ICReDD’s approach integrates computational and experimental data to streamline synthesis design for pyrimidine derivatives .

Q. What strategies resolve contradictions in reported solubility or stability data?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from polymorphic forms or hydration states. Techniques:

  • Dynamic Light Scattering (DLS): Assess aggregation in solution.
  • X-ray Crystallography: Confirm crystal packing differences (e.g., hydrogen-bonding networks in N-(4-chlorophenyl) analogs) .
    Stability studies under varying pH and temperature (25–60°C) can identify degradation pathways .

Q. How does the methylsulfinyl group modulate biological activity compared to methylthio or sulfone analogs?

The sulfinyl group’s chirality and polarity enhance binding to enzyme active sites. For example:

  • Enzyme Inhibition: Methylsulfinyl derivatives show stronger inhibition of kinases (IC₅₀ ~0.5 µM) than methylthio analogs (IC₅₀ ~5 µM) due to improved hydrogen-bond acceptor capacity .
  • Antimicrobial Activity: Sulfur oxidation state correlates with membrane permeability; sulfinyl derivatives penetrate bacterial biofilms more effectively .

Q. What crystallographic techniques elucidate intermolecular interactions in this compound?

Single-crystal X-ray diffraction reveals:

  • Hydrogen Bonding: Intramolecular N–H⋯N bonds stabilize the pyrimidine core (e.g., bond length ~2.8 Å in N-(2-fluorophenyl) analogs) .
  • Packing Motifs: Weak C–H⋯π interactions and van der Waals forces dominate crystal lattice formation, influencing solubility .

Methodological Recommendations

  • Synthetic Optimization: Use Design of Experiments (DoE) to vary solvents (DMF, toluene), bases (K₂CO₃, Et₃N), and temperatures systematically .
  • Biological Assays: Pair in vitro screens (e.g., kinase inhibition) with molecular docking studies to validate target engagement .
  • Data Reproducibility: Report solvent purity, humidity, and crystallization conditions to mitigate variability in physicochemical properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.